7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride
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Overview
Description
7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2. It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure.
Mechanism of Action
Mode of Action
It’s known that alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
The biochemical pathways affected by 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-aminopyridine with ethyl acetoacetate, followed by cyclization and chlorination steps . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride include:
- 1,2,3,4-Tetrahydro-1,8-naphthyridine
- 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
- 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2.ClH/c9-8-4-7-6(5-11-8)2-1-3-10-7;/h4-5,10H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVCVIOVEXKGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(C=C2NC1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126161-08-6 |
Source
|
Record name | 7-chloro-1,2,3,4-tetrahydro-1,6-naphthpyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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